molecular formula C23H31N3O2 B2813723 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1209294-82-5

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2813723
CAS No.: 1209294-82-5
M. Wt: 381.52
InChI Key: FIUMHXONWSLXQA-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound with a complex structure that includes a benzhydryl group, a piperidinyl ring, and a methoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the piperidinyl ring and subsequent functionalization. One common approach is the reaction of 1-(2-methoxyethyl)piperidin-4-ylmethylamine with benzhydryl isocyanate under controlled conditions to form the urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding alcohols or ketones, while reduction can yield amines.

Scientific Research Applications

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has diverse applications in scientific research. Its unique structure makes it a valuable compound in the development of new drugs, agrochemicals, and materials. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes. In medicine, it has potential as a therapeutic agent due to its bioactive properties. In industry, it can be utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

1-Benzhydryl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as benzhydryl ureas and piperidinyl derivatives. Other similar compounds include:

  • Benzhydryl-3-(piperidin-4-yl)methylurea

  • 1-(2-Methoxyethyl)piperidin-4-ylmethylamine

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Properties

IUPAC Name

1-benzhydryl-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-28-17-16-26-14-12-19(13-15-26)18-24-23(27)25-22(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22H,12-18H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUMHXONWSLXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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